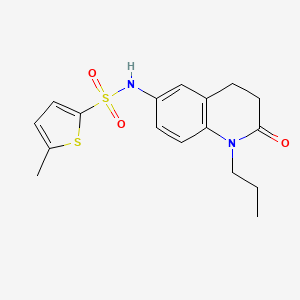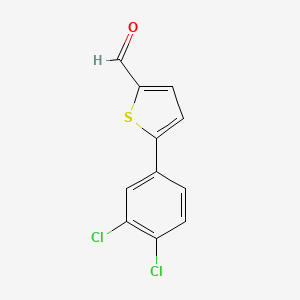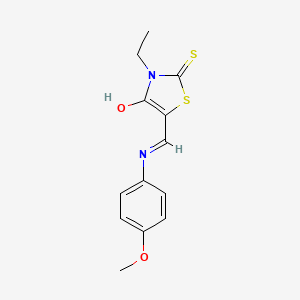![molecular formula C23H33NO4S B3012005 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide CAS No. 1797074-10-2](/img/structure/B3012005.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide" is a complex molecule that appears to be a derivative of bicyclic sulfonamide. This class of compounds is known for its potential in various chemical reactions and biological activities due to the presence of the sulfonamide group.
Synthesis Analysis
The synthesis of related bicyclic sulfonamide derivatives has been reported, such as the creation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which was achieved by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile . The reaction mechanism is proposed to involve a Wagner–Meerwein rearrangement stage, which is a common rearrangement in organic chemistry involving carbocations. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring or a heterocyclic compound. For instance, the structure of N-(3,4-dichlorophenyl)methanesulfonamide shows the N-H bond in a syn conformation to the meta-chloro group, which is a detail that could influence the reactivity and interactions of the molecule . Similarly, the molecular structure of the compound of interest would likely exhibit specific bond and torsion angles that could affect its chemical properties and potential applications.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, N-(2-bromophenyl)methanesulfonamide has been used to synthesize 1-methylsulfonyl-indoles in the presence of terminal acetylenes and a palladium catalyst . Additionally, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives . These reactions demonstrate the versatility of sulfonamide derivatives in organic synthesis, suggesting that the compound may also be amenable to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of chlorine substituents in N-(2,3-dichlorophenyl)methanesulfonamide affects its bond parameters and the orientation of the amide H atom, which is significant for its biological activity . The compound of interest, with its bicyclic structure and methanesulfonamide moiety, would likely exhibit unique physical and chemical properties, such as solubility, melting point, and reactivity, which would be important for its practical applications.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been used in synthesizing new derivatives like N-(oxiran-2-ylmethyl) (glycidyl) derivatives, showing the potential for creating a range of chemical structures (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Ecotoxicity
- Research on related compounds demonstrates their physicochemical properties, such as density, viscosity, and thermal degradation. These studies are essential for understanding how the compound and its derivatives behave under different conditions (Sardar et al., 2018).
Molecular Structure and Conformation
- The molecular structure and conformation of similar compounds have been studied, providing insights into their chemical behavior and potential applications in various fields (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993).
Chemical Transformations
- Research has explored the chemical transformations of related compounds, which is fundamental for developing new chemical synthesis processes (Bondar' et al., 2001).
Hydrogen-Bonding Patterns
- Studies on the hydrogen-bonding patterns of bicyclic keto acids related to this compound provide insights into their potential for forming stable structures and interactions (Lalancette, Coté, & Thompson, 1997).
Analytical Methodology
- Analytical methods have been developed for determining related compounds in biological samples, indicating the importance of these compounds in biomedical research (Kline, Kusma, & Matuszewski, 1999).
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4S/c1-21(2)18-10-13-23(21,20(25)14-18)16-29(26,27)24-15-22(11-4-5-12-22)17-6-8-19(28-3)9-7-17/h6-9,18,24H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMGESUHJXWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)






![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)


![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)